

Physicochemical Properties of 1-Pentyl-1H-indole-3-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 1-pentyl-1H-indole-3-carboxylic acid

Cat. No.: B158646

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This technical guide provides a comprehensive overview of the physicochemical properties of **1-pentyl-1H-indole-3-carboxylic acid**, tailored for researchers, scientists, and professionals in drug development. This document outlines its chemical identity, calculated physical properties, and a detailed experimental protocol for its synthesis.

Core Physicochemical Data

1-Pentyl-1H-indole-3-carboxylic acid, with the CAS number 727421-73-0, is a derivative of indole-3-carboxylic acid.^[1] Its fundamental properties are summarized below.

Property	Value	Source
Molecular Formula	C14H17NO2	[1][2]
Molecular Weight	231.29 g/mol	[1][2]
CAS Number	727421-73-0	[1][2]
XLogP3	3.3	[2]
Appearance	Expected to be a solid	Inferred from related compounds
Melting Point	Not explicitly reported. For comparison, the parent compound, Indole-3-carboxylic acid, has a melting point of 232-234 °C (decomposes).[3]	N/A
Boiling Point	Not explicitly reported. For comparison, a rough estimate for Indole-3-carboxylic acid is 287.44°C.[3]	N/A
pKa	Not explicitly reported. The predicted pKa for Indole-3-carboxylic acid is 3.90 ± 0.10.[3]	N/A
Solubility	No direct data available. The parent compound, Indole-3-carboxylic acid, is soluble in 95% ethanol (50 mg/ml) and methanol.[3] The methyl ester of the title compound is soluble in DMF (16 mg/ml), DMSO (16 mg/ml), and ethanol (12.5 mg/ml).[4]	N/A

Synthesis Protocol

A common method for the synthesis of **1-pentyl-1H-indole-3-carboxylic acid** involves the hydrolysis of its corresponding ester precursor.^[5] A detailed experimental protocol is provided below.^{[1][6]}

Experimental Procedure: Synthesis of 1-pentyl-1H-indole-3-carboxylic acid^{[1][6]}

This procedure describes the hydrolysis of a precursor ester (referred to as Compound 34 in the source) to yield the final carboxylic acid.

Materials:

- Compound 34 (precursor ester)
- Ethanol (EtOH)
- Potassium hydroxide (KOH, 85%)
- 1 M Hydrochloric acid (HCl)
- Diethyl ether (Et₂O)
- Acetonitrile (CH₃CN)

Procedure:

- Dissolve Compound 34 (2.34 g, 9.44 mmol) in 45 mL of ethanol.
- Slowly add a solution of KOH (1.87 g, 28.33 mmol, 85%) in 5 mL of water to the reaction mixture.
- Stir the resulting mixture overnight at room temperature.
- Add an additional portion of KOH (1 g, 85%) and heat the mixture to 75 °C for 4 hours.
- After the reaction is complete, cool the solution and acidify it with 1 M HCl (2 x 25 mL).
- Extract the aqueous layer with diethyl ether (3 x 25 mL).

- Combine the organic phases.
- Remove residual water and ethanol under reduced pressure using acetonitrile as an azeotrope (repeated approximately 4 times).
- Further concentration under reduced pressure yields **1-pentyl-1H-indole-3-carboxylic acid**.

Yield: 2.11 g (92%)[1]

Characterization (^1H NMR): The product can be characterized by ^1H NMR spectroscopy (400 MHz, CDCl_3): δ 8.27-8.20 (m, 1H), 7.93 (s, 1H), 7.42-7.37 (m, 1H), 7.33-7.28 (m, 2H), 4.17 (t, J = 7.2 Hz, 2H), 1.94-1.85 (m, 2H), 1.38-1.30 (m, 4H), 0.90 (t, J = 6.9 Hz, 3H).[1][6]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **1-pentyl-1H-indole-3-carboxylic acid**.



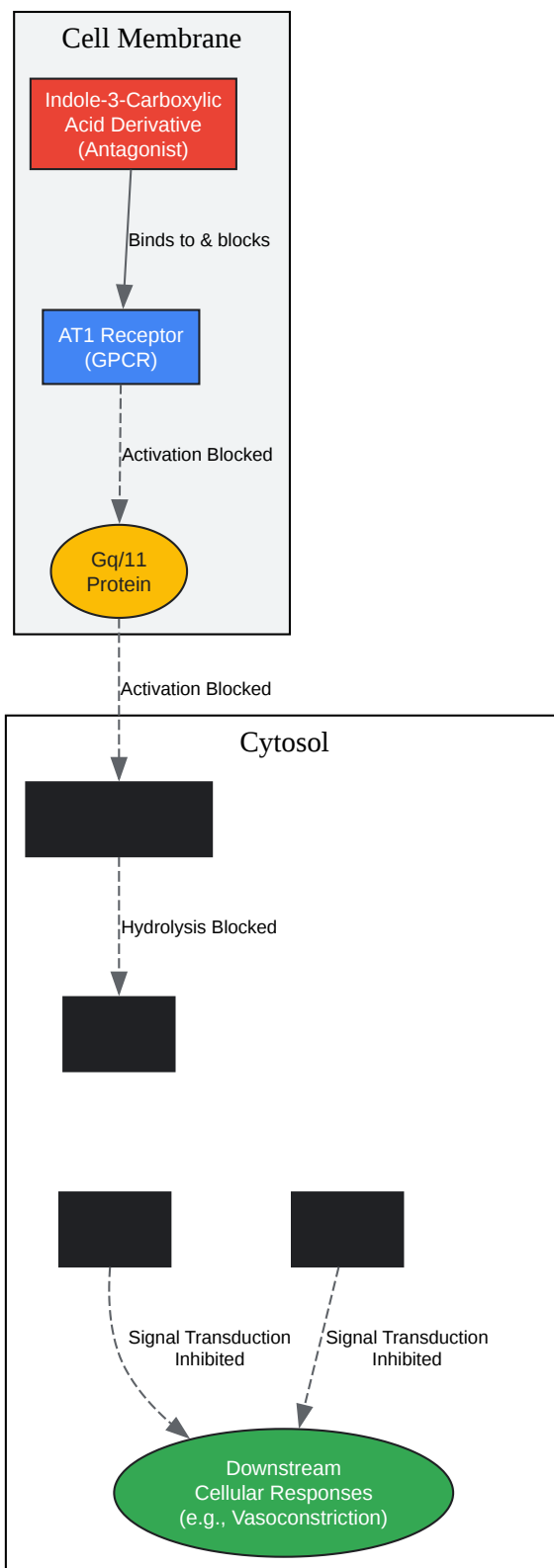
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*Synthesis workflow for **1-pentyl-1H-indole-3-carboxylic acid**.*

Hypothetical Signaling Pathway for a Related Indole-3-Carboxylic Acid Derivative

While no specific signaling pathway for **1-pentyl-1H-indole-3-carboxylic acid** has been detailed in the searched literature, derivatives of indole-3-carboxylic acid have been studied as antagonists of the angiotensin II receptor 1 (AT1R), a G-protein coupled receptor (GPCR). The following diagram illustrates a generalized GPCR signaling pathway that could be modulated

by such a compound. This is a hypothetical representation for a related compound and not empirically validated for **1-pentyl-1H-indole-3-carboxylic acid** itself.



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